5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide
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Overview
Description
5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide, also known as 5-Cl-MMP, is an organic compound belonging to the pyrazine family. It is widely used in various scientific research applications and has been found to have multiple biochemical and physiological effects.
Scientific Research Applications
5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide has a wide range of applications in scientific research, including use as a reagent in organic synthesis, as a fluorescent probe in bioimaging, and as an inhibitor of enzymes. It has also been used to study the structure and function of proteins, as well as to develop new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide is not yet fully understood. However, it is believed to interact with proteins and enzymes in a variety of ways, including binding to specific sites on proteins and disrupting their function. It is also thought to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other biological processes.
Biochemical and Physiological Effects
5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce pain, and protect against oxidative damage. It has also been found to have anti-cancer and anti-viral properties, and has been used to study the structure and function of proteins and enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide in lab experiments is its low cost and availability. It is also relatively non-toxic and has a low melting point, making it easy to use in a variety of experiments. However, it is important to note that 5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, it is not stable in alkaline solutions, so it must be stored in a neutral or slightly acidic environment.
Future Directions
Given the wide range of applications for 5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide, there are a number of potential future directions for research. These include further exploration of its mechanism of action and biochemical and physiological effects, as well as the development of new drugs and treatments based on its properties. Additionally, 5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide could be used to develop new imaging techniques and to study the structure and function of proteins and enzymes. Finally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent.
Synthesis Methods
5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide is synthesized through a two-step process, beginning with the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of potassium carbonate. This reaction yields 5-chloro-2-methoxy-2-methylpyrazine-3-carboxylic acid ethyl ester, which is then hydrolyzed to 5-Chloro-n-methoxy-n-methylpyrazine-2-carboxamide.
properties
IUPAC Name |
5-chloro-N-methoxy-N-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(13-2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGRWJQSYZTWQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=N1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747334 |
Source
|
Record name | 5-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-methoxy-N-methyl-2-pyrazinecarboxamide | |
CAS RN |
1211533-01-5 |
Source
|
Record name | 5-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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